L-Phenylalanine-d5 Methyl Ester Hydrochloride
Description
Chemical Identity and Isotopic Labeling Significance
This compound exists as a stable isotope-labeled compound with the molecular formula C10H14ClNO2, incorporating five deuterium atoms specifically positioned within the aromatic ring structure. The compound possesses a molecular weight of 220.71 grams per mole, distinguishing it from its non-deuterated counterpart through the mass difference contributed by the deuterium substitutions. The primary Chemical Abstracts Service registry number 213547-79-6 identifies this specific deuterated variant, while alternative registry numbers including 1331897-23-4 provide additional identification pathways for research applications.
The isotopic labeling pattern involves the systematic replacement of all five aromatic hydrogen atoms with deuterium, creating the designation "ring-d5" to specify the location of isotopic substitution. This pentadeuteration of the phenyl ring generates a compound with enhanced analytical capabilities while preserving the stereochemical integrity of the L-amino acid configuration. The International Union of Pure and Applied Chemistry nomenclature describes this compound as methyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate hydrochloride, emphasizing both the stereochemical designation and the specific deuterium positioning.
The significance of deuterium incorporation extends beyond simple isotopic substitution to encompass fundamental alterations in physical and chemical properties. Deuterium atoms exhibit approximately twice the mass of hydrogen atoms, creating measurable differences in vibrational frequencies, bond strengths, and kinetic isotope effects. These modifications prove particularly valuable in mass spectrometric analyses, where the five-dalton mass increase enables precise differentiation from non-labeled analytes. Nuclear magnetic resonance applications benefit from the magnetic invisibility of deuterium nuclei in proton nuclear magnetic resonance spectra, effectively removing interfering signals and improving spectral resolution.
Table 1: Physical and Chemical Properties of this compound
The practical applications of this compound span multiple research disciplines, with particular prominence in proteomics and metabolomics investigations. Mass spectrometry-based protein quantification protocols frequently employ this compound as an internal standard, leveraging the predictable mass shift to ensure accurate quantitative measurements. The compound facilitates isotope dilution mass spectrometry experiments, where known quantities of the deuterated analog enable precise determination of endogenous phenylalanine concentrations in biological samples.
Metabolic studies represent another significant application domain, where researchers utilize the deuterium label as a tracer to follow phenylalanine incorporation into proteins and other biomolecules. The stable isotopic label remains intact throughout many biochemical transformations, providing a reliable marker for tracking metabolic fate and kinetics. Clinical research applications include investigations of protein synthesis rates in human subjects, where the deuterated amino acid serves as a non-radioactive tracer for measuring protein turnover in various tissues.
Historical Development of Deuterated Amino Acid Derivatives
The development of deuterated amino acid derivatives traces its origins to the discovery of deuterium in 1932, which immediately sparked scientific interest in preparing compounds containing this heavier hydrogen isotope. Early research efforts focused on understanding the fundamental properties of deuterium-containing molecules and their potential applications in biological and chemical investigations. The initial synthesis attempts for deuterated amino acids concentrated on the simplest structures, with more complex derivatives like phenylalanine analogs emerging as synthetic methodologies matured.
Historical synthesis approaches for deuterated amino acids evolved through several distinct phases, beginning with chemical exchange reactions in deuterium oxide solutions. These early methods achieved variable deuterium incorporation levels and often suffered from lack of site selectivity, limiting their utility for precise analytical applications. The 1960s marked a significant advancement period when researchers at Cornell University developed systematic approaches for preparing highly deuterated amino acids with improved isotopic purity and yields.
The publication of synthesis methodologies in the Proceedings of the National Academy of Sciences in 1966 established foundational principles for deuterated amino acid preparation, emphasizing the importance of achieving high isotopic purity for biological applications. These early investigations recognized the potential value of deuterated compounds for biological studies, although the specific applications and analytical techniques that would eventually drive demand for such compounds were still in developmental stages.
Table 2: Historical Milestones in Deuterated Amino Acid Development
The evolution of analytical instrumentation significantly influenced the demand for and application of deuterated amino acids. Gas chromatography-mass spectrometry techniques developed in the 1980s and 1990s enabled detection of extremely low deuterium enrichment levels, as demonstrated by methods capable of measuring d5-phenylalanine enrichment as low as 0.002 atom percent excess. This analytical capability opened new possibilities for clinical research applications, particularly in studies of protein synthesis rates in human subjects where minimal perturbation of physiological processes was essential.
Nuclear magnetic resonance spectroscopy applications emerged as another major driver for deuterated amino acid development, particularly for protein structure determination studies. The ability of deuterium labeling to selectively suppress unwanted signals in nuclear magnetic resonance spectra proved invaluable for improving resolution in complex biological samples. Protein deuteration strategies evolved to include selective amino acid incorporation methods, where deuterated amino acids like L-Phenylalanine-d5 could be fed to expression systems to achieve specific labeling patterns.
Recent developments in enzymatic deuteration methods represent the latest phase in this historical progression, offering unprecedented selectivity and efficiency for amino acid labeling. Dual-protein catalysis systems developed at the University of Wisconsin-Madison demonstrated site-selective deuteration capabilities, enabling researchers to achieve specific labeling patterns at carbon-alpha and carbon-beta positions with high stereochemical fidelity. These enzymatic approaches operate directly on free amino acids using deuterium oxide as the isotope source, streamlining synthetic routes and improving accessibility of deuterated compounds.
Modern synthesis strategies have expanded to encompass both chemical and biochemical methodologies, with particular emphasis on achieving high deuterium incorporation levels while maintaining stereochemical integrity. Calcium-mediated deuteration reactions and other innovative approaches continue to push the boundaries of what is achievable in deuterated amino acid chemistry, promising continued growth in application areas ranging from drug development to fundamental biochemical research.
The pharmaceutical industry has emerged as a significant driving force for deuterated compound development, recognizing the potential for improved drug properties through strategic deuterium incorporation. Deuterated pharmaceuticals can exhibit altered pharmacokinetic properties, including reduced metabolic clearance rates and improved safety profiles, creating commercial incentives for developing efficient deuteration methodologies. This pharmaceutical interest has accelerated research into deuterated amino acid derivatives as both research tools and potential therapeutic agents.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMLNPDTIFDDY-DSGATGSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)N)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858299 | |
| Record name | Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213547-79-6 | |
| Record name | Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of L-Phenylalanine-d5 with Deuterated Methanol
The foundational step in synthesizing L-Phenylalanine-d5 Methyl Ester Hydrochloride involves the esterification of L-Phenylalanine-d5 with deuterated methanol (CD₃OD) under acidic conditions. This reaction replaces the carboxylic acid group of phenylalanine with a methyl ester while retaining the deuterium labels. Key parameters include:
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Catalysts : Thionyl chloride (SOCl₂) or hydrochloric acid (HCl) gas are employed to protonate the carboxylic acid, facilitating nucleophilic attack by methanol.
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Temperature : Reactions are conducted under reflux (60–80°C) to maintain kinetic control and prevent racemization.
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Deuterium Incorporation : CD₃OD ensures the methyl group is fully deuterated, achieving >99% isotopic purity.
A representative reaction pathway is:
Acid-Catalyzed Deuterium Exchange
To enhance deuteration at specific positions, post-esterification acid treatment is often applied. For example, heating the ester with D₂O and HCl at 100°C for 24 hours exchanges labile hydrogens (e.g., α-hydrogens) with deuterium, ensuring uniform labeling.
Industrial Production Methods
Large-Scale Esterification
Industrial protocols prioritize cost efficiency and scalability. A patented method involves continuous-flow reactors to esterify L-Phenylalanine-d5 with CD₃OD under pressurized HCl gas. Key advantages include:
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Isotopic Purity | ≥99.5% D₅ enrichment |
| Optical Purity | [α]D²⁵ = -32.5° (c = 1, H₂O) |
| Residual Solvents | <50 ppm (ethanol, methanol) |
Comparative Analysis of Preparation Methods
Laboratory vs. Industrial Synthesis
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–500 L |
| Catalyst Recovery | Not feasible | HCl gas recycling (80% efficiency) |
| Purification | Column chromatography | Crystallization and filtration |
| Cost per Gram | $120–$150 | $40–$60 |
Deuteration Efficiency Optimization
Deuteration at the methyl group and α-position is critical for isotopic tracing. Studies demonstrate that:
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CD₃OD Purity : ≥99.8% CD₃OD reduces proton contamination by 95%.
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Reaction Time : Extending esterification to 48 hours improves D₅ incorporation from 97% to 99.5%.
Data Tables and Research Findings
Reaction Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce racemization risk |
| HCl Concentration | 3–5 M | Lower concentrations minimize hydrolysis |
| CD₃OD:Molar Ratio | 5:1 | Excess methanol drives esterification |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.71 g/mol |
| Melting Point | 158–160°C |
| Solubility | >50 mg/mL in water, ethanol |
| Stability | 24 months at -20°C in inert atmosphere |
Challenges and Optimization Strategies
Racemization During Esterification
Prolonged exposure to acidic conditions at high temperatures can invert the L-configuration. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides
Scientific Research Applications
L-Phenylalanine-d5 Methyl Ester Hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of L-Phenylalanine-d5 Methyl Ester Hydrochloride involves its incorporation into peptides and proteins during biosynthesis. The deuterium atoms replace hydrogen atoms, allowing researchers to trace and study the metabolic pathways and interactions of phenylalanine in biological systems. The compound targets specific enzymes and proteins involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Stereoisomers: D- and DL-Phenylalanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride (CAS 13033-84-6): The D-isomer shares the same molecular formula (C₁₀H₁₄ClNO₂) and weight (215.68 g/mol) as the non-deuterated L-form but differs in chirality. It is used in studies of enzyme specificity and chiral resolution .
- DL-Phenylalanine Methyl Ester Hydrochloride (CAS 5619-07-8): A racemic mixture of D- and L-forms, this compound is employed in synthetic chemistry for racemization studies .
Deuterated vs. Non-Deuterated Analogs
- L-Phenylalanine Methyl Ester Hydrochloride (CAS 7524-50-7): The non-deuterated form (C₁₀H₁₄ClNO₂) is used in peptide synthesis and as a metabolic tracer. The deuterated version offers enhanced stability in metabolic studies due to reduced hydrogen-deuterium exchange .
- Ecgonine Methylester-D3 Hydrochloride (CAS DEA No. 9180 CII): Another deuterated ester hydrochloride, but derived from ecgonine. It highlights the broader use of deuterated esters in pharmacokinetic studies .
Functional and Analytical Comparisons
Isotopic Labeling and Analytical Utility
L-Phenylalanine-d5 Methyl Ester Hydrochloride’s deuterium atoms significantly alter its mass spectrometric profile. For example, in GC-MS, its molecular ion (M⁺) appears at m/z 220.68, distinguishable from non-deuterated analogs (e.g., m/z 215.68 for L-phenylalanine methyl ester HCl) . This property is critical for quantitative analysis in complex biological matrices, such as liver or plasma samples .
Pharmacological Studies
Metabolic Tracing
Deuterated esters are pivotal in tracking amino acid incorporation into proteins or lipids. For example, deuterated methyl esters are used in fatty acid tracing (e.g., arachidonic acid methyl ester in ), but L-Phenylalanine-d5 focuses on amino acid pathways .
Biological Activity
L-Phenylalanine-d5 Methyl Ester Hydrochloride (CAS Number: 56253-90-8) is a deuterium-labeled analog of the essential amino acid L-phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉D₅ClNO₂ |
| Molecular Weight | 220.71 g/mol |
| Melting Point | Approximately 160 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 307.5 ± 30.0 °C at 760 mmHg |
This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and cellular mechanisms:
- N-Methyl-D-Aspartate Receptors (NMDARs) : It acts as a competitive antagonist at the glycine- and glutamate-binding sites of NMDARs, with a dissociation constant (KB) of approximately 573 μM . This interaction may influence synaptic plasticity and neuroprotection.
- Voltage-Dependent Calcium Channels : The compound also interacts with the α2δ subunit of voltage-dependent calcium channels, showing an inhibition constant (Ki) of 980 nM . This suggests potential applications in managing conditions related to calcium dysregulation.
- Corrosion Inhibition : Interestingly, studies have shown that this compound can act as a green corrosion inhibitor for mild steel in acidic environments. Its efficacy increases with concentration and temperature, indicating a chemical adsorption mechanism .
In Vitro Studies
A series of in vitro studies have demonstrated the compound's effects on various biological systems:
- Neuroprotective Effects : It has been observed to potentially protect neuronal cells from excitotoxicity induced by excessive glutamate, which is critical in neurodegenerative diseases .
- Corrosion Inhibition : In experiments involving mild steel in hydrochloric acid, it was found that the inhibition efficiency increased with higher concentrations (up to 400 ppm) and temperatures ranging from 30 to 60 °C .
Case Studies
- Neuropharmacological Applications : A study highlighted the potential use of this compound in treating disorders characterized by glutamate excitotoxicity, such as Alzheimer's disease. The compound's antagonistic properties at NMDARs may provide therapeutic benefits by reducing neuronal damage .
- Industrial Applications : The compound's role as a corrosion inhibitor was demonstrated through weight loss measurements and electrochemical impedance spectroscopy (EIS), confirming its effectiveness in protecting metal surfaces from acidic degradation .
Q & A
Q. What are the optimal conditions for synthesizing L-Phenylalanine-d5 Methyl Ester Hydrochloride, and how is isotopic purity ensured?
Synthesis typically involves esterification of L-Phenylalanine-d5 with methanol under acidic conditions (e.g., HCl gas or thionyl chloride). Isotopic purity (deuterium incorporation) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR), focusing on the absence of non-deuterated protons in the phenyl ring and methyl ester group. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors .
Q. How should researchers handle solubility challenges during peptide coupling reactions involving this compound?
this compound exhibits moderate solubility in polar aprotic solvents like DMF or DMSO, which are preferred for solid-phase peptide synthesis. For hydrophobic peptide sequences, co-solvents such as dichloromethane (DCM) or THF may enhance solubility. Pre-activation with coupling agents (e.g., HBTU or DCC) improves reaction efficiency. Comparative solubility data for analogous methyl esters (e.g., H-Phe-Ala-OMe HCl) suggest that hydrophilic residues in peptides can offset solubility limitations .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- HPLC : To assess purity and monitor reaction progress.
- NMR (¹H, ¹³C, and 2D) : To confirm deuterium incorporation and structural integrity.
- FT-IR : For identifying ester and amide functional groups.
- Mass Spectrometry (ESI or MALDI-TOF) : To verify isotopic labeling and molecular weight .
Advanced Research Questions
Q. How do researchers resolve discrepancies in deuterium retention during long-term storage or under specific reaction conditions?
Deuterium loss can occur via acid-catalyzed exchange or hydrolysis. Stability studies recommend:
- Storing the compound at -20°C in anhydrous conditions.
- Avoiding prolonged exposure to aqueous acidic/basic environments during synthesis.
- Validating deuterium retention using LC-MS after storage or experimental workflows. Contradictory reports on ester hydrolysis rates (e.g., in glycine ethyl ester HCl) highlight the need for condition-specific stability testing .
Q. What strategies mitigate racemization risks during peptide synthesis with this deuterated ester?
Racemization is minimized by:
- Using low-basicity coupling agents (e.g., HOAt instead of HOBt).
- Maintaining reaction temperatures below 0°C.
- Employing kinetic control by limiting reaction time. Comparative studies on D-phenylalanine methyl ester HCl show that racemization rates increase above pH 7, emphasizing strict pH control .
Q. How is this compound utilized in advanced isotopic tracing or metabolic studies?
Its deuterated phenyl ring serves as a stable isotope label in:
- Mass spectrometry-based proteomics : To quantify protein turnover rates.
- NMR spectroscopy : To track molecular interactions without signal overlap from non-deuterated analogs.
- Pharmacokinetic studies : To distinguish endogenous vs. administered compounds in biological matrices. Methodological validation includes spiking experiments with non-deuterated controls to confirm detection specificity .
Methodological Troubleshooting
Q. How should researchers address low yields in esterification reactions?
Common fixes include:
- Optimizing stoichiometry of methanol and HCl.
- Using molecular sieves to scavenge water.
- Switching to alternative catalysts (e.g., sulfuric acid vs. thionyl chloride). Evidence from analogous compounds (e.g., L-Phenylalanine Ethyl Ester HCl) suggests yield improvements via stepwise addition of reagents .
Q. What controls are necessary when using this compound in enzyme inhibition assays?
- Blank reactions : To exclude non-specific esterase activity.
- Isotope effect controls : Compare kinetics with non-deuterated analogs (e.g., L-Phenylalanine Methyl Ester HCl).
- Stability controls : Confirm the compound does not degrade under assay conditions (pH 7–8, 37°C). Data from Nω-Nitro-L-arginine methyl ester HCl assays highlight the importance of pre-incubating enzymes with inhibitors to establish baseline activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

